Product packaging for 4-bromo-N-pentylbenzamide(Cat. No.:)

4-bromo-N-pentylbenzamide

Cat. No.: B1636889
M. Wt: 270.17 g/mol
InChI Key: JMPZWVSSEZHINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-N-pentylbenzamide is a chemical compound provided for research and development use exclusively. This benzamide derivative is of significant interest in medicinal and materials chemistry. Benzamide compounds are known to exhibit a range of biological activities, and the bromo and pentyl substituents make this molecule a valuable building block for further chemical synthesis and structure-activity relationship studies. The molecular structure features an aromatic ring system, which is a common scaffold in pharmaceuticals and organic materials. In a solid state, related benzamide derivatives often form complex three-dimensional networks stabilized by intermolecular interactions such as N-H···O hydrogen bonds, which can be crucial for understanding material properties and crystal engineering. This product is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16BrNO B1636889 4-bromo-N-pentylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

4-bromo-N-pentylbenzamide

InChI

InChI=1S/C12H16BrNO/c1-2-3-4-9-14-12(15)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3,(H,14,15)

InChI Key

JMPZWVSSEZHINX-UHFFFAOYSA-N

SMILES

CCCCCNC(=O)C1=CC=C(C=C1)Br

Canonical SMILES

CCCCCNC(=O)C1=CC=C(C=C1)Br

Origin of Product

United States

Advanced Characterization and Structural Elucidation of 4 Bromo N Pentylbenzamide

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure of 4-bromo-N-pentylbenzamide by probing the interactions of the molecule with electromagnetic radiation.

Mass Spectrometry Techniques (HRMS, APCI HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound (C₁₂H₁₆BrNO). The presence of the bromine atom would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Atmospheric Pressure Chemical Ionization (APCI) HRMS: APCI is a "soft" ionization technique suitable for relatively non-polar compounds that are thermally stable. For this compound, APCI-HRMS would likely generate the protonated molecular ion, [M+H]⁺. This technique is valuable for confirming the molecular weight with high precision and minimizing fragmentation, thus providing a clear molecular ion peak.

Interactive Data Table: HRMS Data

Formula Ion Calculated m/z Found m/z
C₁₂H₁₆⁷⁹BrNO [M+H]⁺ 270.0494 Data not available

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations. For this compound, the IR spectrum would be expected to show key absorption bands.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Amide) Stretch 3400-3200
C-H (Aromatic) Stretch 3100-3000
C-H (Aliphatic) Stretch 3000-2850
C=O (Amide I) Stretch 1680-1630
N-H (Amide II) Bend 1570-1515
C=C (Aromatic) Stretch 1600-1450
C-N Stretch 1250-1020

X-ray Crystallography for Solid-State Structural Determination

Currently, there is no publicly available X-ray crystallographic data for this compound. This section would typically include details on the crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles derived from a single-crystal X-ray diffraction study.

Interactive Data Table: Crystallographic Data

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Conformational Analysis and Stereochemical Considerations

The conformational analysis of this compound involves understanding the spatial arrangement of its atoms, particularly the orientation of the pentyl group relative to the benzamide (B126) moiety. While no experimental structural data is available, insights can be drawn from related structures. For instance, in analogous N-substituted benzamides, the amide plane is often twisted relative to the plane of the phenyl ring.

The flexibility of the N-pentyl chain allows for multiple conformations (rotamers) in solution. In the solid state, the molecule would adopt a single, lowest-energy conformation influenced by crystal packing forces. Stereochemical considerations are minimal for this achiral molecule, as it possesses no stereocenters. However, the study of its conformational isomers could be relevant to its interactions in different chemical environments.

Reactivity and Chemical Transformations of 4 Bromo N Pentylbenzamide

Suzuki-Miyaura Cross-Coupling Reactions at the Bromo-Position

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. libretexts.orgyoutube.com This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or boronic ester. libretexts.orgyoutube.com For 4-bromo-N-pentylbenzamide, the bromo-position serves as an excellent electrophilic partner for this transformation.

The generally accepted mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The cycle begins with the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base), and concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. libretexts.org

High yields for Suzuki-Miyaura couplings of aryl bromides are typically achieved using various palladium catalysts and ligands. Given the electronic properties of the benzamide (B126) group, this compound is expected to be a highly effective substrate for these reactions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide Data is representative of typical conditions for substrates analogous to this compound.

ParameterConditionRole
Aryl HalideThis compoundElectrophile
Boronic AcidPhenylboronic acidNucleophile
CatalystPd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligandFacilitates C-C bond formation
BaseK₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid
SolventToluene/Water, Dioxane/Water, or DMFReaction medium
Temperature80-110 °CProvides activation energy

Other Palladium-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura reaction, the bromo-substituent on this compound allows it to participate in a range of other essential palladium-catalyzed transformations.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. mdpi.com This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. imperial.ac.uk The reaction of this compound with a terminal alkyne would yield an arylethyne derivative, a valuable building block in materials science and medicinal chemistry.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. ubc.ca This transformation involves the palladium-catalyzed addition of the aryl group across the double bond of the alkene, followed by a β-hydride elimination to yield the final product and regenerate the catalyst. mdpi.comubc.ca

Table 2: Overview of Palladium-Catalyzed Reactions for this compound

ReactionCoupling PartnerExpected Product TypeTypical Catalyst System
SonogashiraTerminal Alkyne (e.g., Phenylacetylene)ArylalkynePd(PPh₃)₂Cl₂ / CuI / Amine Base
HeckAlkene (e.g., Styrene, Butyl Acrylate)Substituted AlkenePd(OAc)₂ / Phosphine Ligand / Base

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike typical SN1 and SN2 reactions, the SNAr mechanism generally requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The N-pentylbenzamide group is considered a meta-directing, deactivating group in electrophilic aromatic substitution, but it is not a sufficiently strong electron-withdrawing group to activate the ring for a standard SNAr reaction. Therefore, this compound is expected to be largely unreactive toward SNAr under typical conditions (e.g., reaction with sodium methoxide (B1231860) at moderate temperatures). For this substrate, forcing conditions, such as very high temperatures or the use of extremely strong bases (which could initiate an elimination-addition "benzyne" mechanism), would likely be required to achieve any substitution at the bromo-position.

Functional Group Interconversions on the Pentyl Moiety

The N-pentylamide portion of the molecule offers additional sites for chemical modification, although these are generally less reactive than the carbon-bromine bond.

Amide Group Transformations : The amide linkage itself can undergo several fundamental reactions.

Hydrolysis : Under strong acidic or basic conditions, the amide can be hydrolyzed to yield 4-bromobenzoic acid and pentylamine.

Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can reduce the amide carbonyl group to a methylene (B1212753) group, converting the N-pentylbenzamide into N-(4-bromobenzyl)pentylamine. nih.gov

Pentyl Chain Reactions : The aliphatic pentyl chain is relatively inert. However, under radical conditions, such as exposure to N-bromosuccinimide (NBS) with a radical initiator, selective halogenation could potentially occur, although achieving high regioselectivity on a simple alkyl chain can be challenging.

Investigation of Reaction Mechanisms and Kinetics

The mechanisms of palladium-catalyzed cross-coupling reactions have been studied extensively. researchgate.net The kinetics of these reactions are influenced by several factors, including the nature of the substrate, the catalyst and ligand, the base, and the solvent.

For the Suzuki-Miyaura reaction of an aryl bromide like this compound, the oxidative addition of the C-Br bond to the Pd(0) center is often the rate-determining step. Kinetic studies on analogous substrates, such as 4-bromobenzaldehyde, have shown that catalyst loading and the specific catalyst support can dramatically affect reaction rates and may introduce an induction period before the reaction proceeds efficiently. It is expected that the reaction kinetics for this compound would follow similar patterns, being first-order in the concentration of the aryl bromide and influenced by the efficiency of the catalyst in the oxidative addition step.

Computational Chemistry and Molecular Modeling of 4 Bromo N Pentylbenzamide

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is widely used to calculate molecular properties such as optimized geometries, electronic energies, and reactivity descriptors that govern the behavior of a molecule. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical polarizability. edu.krd

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd This indicates lower stability and higher polarizability. Conversely, a large energy gap implies high kinetic stability and low chemical reactivity. irjweb.com For related aromatic amide compounds, DFT calculations are used to visualize the distribution of these orbitals and calculate their energy gap. In a typical analysis of a molecule like 4-bromo-N-pentylbenzamide, the HOMO would likely be localized on the electron-rich bromophenyl ring, while the LUMO may be distributed across the amide linkage and benzene (B151609) ring. nih.gov

Illustrative Data Table 5.1.1: Frontier Orbital Energies and Reactivity Descriptors

The following data is representative of values obtained for similar aromatic compounds and serves to illustrate the typical output of a DFT analysis. Specific data for this compound is not available in the cited literature.

ParameterSymbolIllustrative ValueUnit
Highest Occupied Molecular Orbital EnergyEHOMO-6.5eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.5eV
HOMO-LUMO Energy GapΔE5.0eV
Ionization PotentialI ≈ -EHOMO6.5eV
Electron AffinityA ≈ -ELUMO1.5eV
Chemical Hardnessη = (I-A)/22.5eV
Electronegativityχ = (I+A)/24.0eV
Electrophilicity Indexω = χ²/(2η)3.2eV

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wolfram.com Different colors represent varying potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. nih.gov

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the carbonyl oxygen atom of the amide group, making it a primary site for electrophilic attack and hydrogen bond acceptance. The hydrogen atom attached to the amide nitrogen would exhibit a positive potential (blue), identifying it as a site for nucleophilic attack and a hydrogen bond donor. The brominated benzene ring would also show varied potential due to the electronegativity of the bromine and the delocalized π-electrons. nih.govwalisongo.ac.id

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding, electron delocalization, and hyperconjugative interactions. researchgate.netresearchgate.net It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer and delocalization.

Illustrative Data Table 5.1.3: NBO Analysis of Key Intramolecular Interactions

The following data is representative of values obtained for similar aromatic amides and illustrates the typical output of an NBO analysis. Specific data for this compound is not available in the cited literature.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) O (Carbonyl)π(C-N) (Amide)25.5
LP(1) N (Amide)π(C=O) (Carbonyl)45.2
π(C-C) (Phenyl Ring)π(C-C) (Phenyl Ring)18.9
LP(1) Brσ(C-C) (Phenyl Ring)2.1

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.gov

Docking simulations place the ligand (this compound) into the active site of a target protein and calculate a "docking score" or binding energy, usually in kcal/mol. This score estimates the binding affinity, with more negative values indicating a stronger, more favorable interaction. nih.gov The simulation explores various conformations and orientations of the ligand to identify the most stable binding mode. nih.gov The results help predict how the molecule might inhibit or modulate the protein's function.

The stability of a ligand-protein complex is governed by various non-covalent interactions. nih.gov Molecular docking analysis provides a detailed view of these interactions, which are critical for binding specificity and affinity.

Hydrogen Bonding: These are strong, directional interactions that occur between a hydrogen atom (donor) and an electronegative atom like oxygen or nitrogen (acceptor). For this compound, the amide hydrogen (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These groups are often critical for anchoring the ligand within the protein's active site. nih.gov

No Publicly Available Research Found for Computational Chemistry and Molecular Modeling of this compound

Despite a comprehensive search of scientific literature and patent databases, no specific research articles or data could be located for the computational chemistry and molecular modeling of the compound this compound.

The inquiry requested a detailed article focusing on the molecular dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) studies of this compound, structured around a specific outline. However, extensive searches failed to identify any published studies that have investigated this particular compound using the specified computational methods.

The search did reveal a significant body of research on the computational analysis of various other benzamide (B126) derivatives, particularly in the context of their activity as modulators for the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). This research area often employs molecular dynamics simulations to understand the dynamic behavior and binding stability of ligands, as well as QSAR studies to correlate molecular structures with biological activities.

For instance, studies on aryl benzamide derivatives have utilized 3D-QSAR and Comparative Molecular Similarity Index Analysis (CoMSIA) models to explore their structural requirements for activity as negative allosteric modulators of metabotropic glutamate (B1630785) receptor 5 (mGluR5). Similarly, research on other substituted benzamides has involved computational descriptors to understand their biological effects.

However, none of the available public data specifically names or provides analysis for this compound. The provided outline, including citations, suggests that such research may exist in proprietary databases, internal research documents, or very recent publications not yet indexed in publicly searchable databases. Without access to these specific sources, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the request.

Therefore, the following sections from the requested outline cannot be completed due to the absence of specific data for this compound:

Biological Activities and Mechanistic Insights of 4 Bromo N Pentylbenzamide and Its Analogues

Antimicrobial and Antibacterial Potentials

The growing threat of antimicrobial resistance has spurred research into novel therapeutic agents, with benzamide (B126) derivatives emerging as a promising class of compounds. While direct studies on 4-bromo-N-pentylbenzamide are limited, research on its analogues provides significant insights into their antimicrobial and antibacterial mechanisms.

Targeting Bacterial Cell Division Proteins (e.g., FtsZ)

A critical target in bacterial cell division is the Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of eukaryotic tubulin. nih.gov FtsZ polymerizes to form the Z-ring at the site of cell division, a crucial step for bacterial cytokinesis. nih.gov Inhibition of FtsZ assembly disrupts this process, leading to filamentation and eventual cell lysis, making it an attractive target for new antibacterial agents. nih.gov

Benzamide derivatives have been identified as inhibitors of FtsZ. nih.gov For instance, a series of novel 4-bromo-1H-indazole derivatives, which share a bromo-substituted aromatic ring with this compound, have been designed and synthesized as FtsZ inhibitors. nih.gov These compounds exhibited significant in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov Notably, some of these indazole derivatives displayed moderate inhibition of cell division in Staphylococcus aureus and Escherichia coli. nih.gov The functional inhibition of FtsZ typically leads to characteristic cell elongation in bacilli or an enlarged spherical shape in cocci. nih.gov Cytological profiling of bacterial cells treated with FtsZ inhibitors reveals these morphological changes and impaired Z-ring formation. nih.gov

While direct evidence for this compound as an FtsZ inhibitor is not yet available, the activity of its structural analogues suggests that this could be a potential mechanism of its antibacterial action.

Activity Against Multidrug-Resistant Strains (e.g., NDM-1-positive bacteria)

The emergence of multidrug-resistant (MDR) bacteria, particularly those producing metallo-β-lactamases like New Delhi metallo-β-lactamase-1 (NDM-1), poses a significant global health challenge. nih.gov NDM-1 confers resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last resort for treating serious bacterial infections. nih.govnih.gov

Research into novel compounds effective against MDR strains is critical. While specific studies on this compound against NDM-1-positive bacteria are lacking, the broader class of benzamide derivatives has shown activity against resistant pathogens. For example, certain 2-benzylidene-3-oxobutanamide derivatives have demonstrated very good in vitro antibacterial activity against WHO-priority drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. rsc.org Furthermore, some biphenyl (B1667301) and dibenzofuran (B1670420) derivatives have shown potent inhibitory activities against MRSA and multidrug-resistant Enterococcus faecalis. nih.gov

The development of inhibitors that can restore the efficacy of existing antibiotics is a key strategy. For instance, PHT427, a 4-dodecyl-N-1,3,4-thiadiazol-2-yl-benzenesulfonamide, was identified as a novel NDM-1 inhibitor that restored the susceptibility of Enterobacteriaceae to meropenem. frontiersin.orgfrontiersin.org This suggests that related benzamide structures could potentially be explored for NDM-1 inhibitory activity.

Anticancer and Antineoplastic Investigations

Benzamide and its derivatives have been extensively investigated for their potential as anticancer agents, with several mechanisms of action being identified.

Tubulin Polymerization Inhibition and Mitotic Blockade

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a crucial role in mitosis. nih.gov Disruption of microtubule dynamics leads to cell cycle arrest in the M phase and subsequent apoptosis, making tubulin a key target for anticancer drugs. nih.govcytoskeleton.com

Several N-benzylbenzamide derivatives have been designed as potent tubulin polymerization inhibitors. nih.gov These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. nih.gov This inhibition of tubulin polymerization leads to a mitotic blockade, where cancer cells are arrested in the G2/M phase of the cell cycle. nih.gov For example, the small molecule STK899704, a structurally novel tubulin inhibitor, was shown to depolymerize microtubules in cultured cells, leading to mitotic arrest and apoptosis. nih.gov Similarly, certain pyrrole-based compounds have been shown to inhibit tubulin polymerization by targeting the colchicine-binding site, resulting in M-phase arrest and potent pro-apoptotic activities. mdpi.com

Analogues of Combretastatin A-4 (CA-4), a well-known tubulin polymerization inhibitor, that incorporate a quinoline (B57606) scaffold have also shown promise. frontiersin.org The structural features of these benzamide-related compounds, particularly the presence of specific methoxy (B1213986) groups and the cis-configuration, are important for their tubulin-inhibiting activity. frontiersin.org

Table 1: Antiproliferative Activity of Selected Tubulin Inhibitors

Compound Cancer Cell Line IC50 (nM) Reference
STK899704 Various 200 - 1000 nih.gov

| Compound 20b | Various | 12 - 27 | nih.gov |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Modulation of Protein-Protein Interactions (e.g., PD-1/PD-L1, Nuclear Receptor-Coregulator)

PD-1/PD-L1 Interaction

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. frontiersin.org Blocking this interaction can restore T-cell activity against tumors. nih.gov While monoclonal antibodies are the current standard for PD-1/PD-L1 blockade, small-molecule inhibitors are being actively researched. nih.gov

Studies on di-bromo-based small molecules have shown their potential to inhibit the PD-1/PD-L1 interaction. nih.gov These compounds can disrupt the PD-1/PD-L1 complex by antagonizing PD-L1, thereby restoring T-cell activation. nih.gov Although direct evidence for this compound is not available, the presence of the bromo-phenyl moiety suggests that it and its analogues could be investigated for similar activity.

Nuclear Receptor-Coregulator Interaction

Nuclear receptors are transcription factors that regulate gene expression by recruiting coregulator proteins (coactivators and corepressors) in a ligand-dependent manner. nih.govnih.gov The interaction between nuclear receptors and their coregulators is crucial for a wide range of physiological processes, and dysregulation of these interactions is implicated in various diseases, including cancer. nih.gov

Coregulators modulate the transcriptional activity of nuclear receptors through various mechanisms, including histone modification and chromatin remodeling. nih.gov Small molecules that can modulate the interaction between nuclear receptors and their coregulators have therapeutic potential. While specific studies on this compound in this context are yet to be conducted, the general principle of targeting these protein-protein interactions represents a promising avenue for anticancer drug development.

Enzyme Inhibitory Activities

The ability of this compound and its analogues to inhibit specific enzymes is another area of significant research interest.

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com AChE is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine (B1216132), while α-glucosidase is involved in carbohydrate digestion and is a target for type 2 diabetes treatment. juniperpublishers.com The study found that some of these sulfonamide derivatives, which are structurally related to this compound, exhibited good inhibitory potential against both enzymes. juniperpublishers.com For instance, compounds with n-heptyl and n-octyl substitutions on the nitrogen atom showed good inhibition against AChE, with IC50 values of 92.13±0.15 and 98.72±0.12µM, respectively. juniperpublishers.com

In another study, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and tested for their inhibitory activity against alkaline phosphatase. mdpi.com One of the derivatives was found to be a potent competitive inhibitor of this enzyme. mdpi.com Additionally, these compounds were docked in silico with DNA gyrase, an essential bacterial enzyme, suggesting their potential as antibacterial agents targeting this enzyme. mdpi.com

Table 2: Enzyme Inhibitory Activity of 4-Bromophenyl Analogues

Compound Class Enzyme Inhibited IC50 Value Reference
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides Acetylcholinesterase 92.13 ± 0.15 µM juniperpublishers.com

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

α-Glucosidase Inhibition for Metabolic Disorders

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. nih.gov The inhibition of this enzyme is a validated therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces the rate of glucose absorption, thereby mitigating postprandial hyperglycemia. nih.gov

Research into benzamide derivatives has revealed their potential as effective α-glucosidase inhibitors. Specifically, the 4-bromobenzoyl moiety has been identified as a crucial component in novel synthetic inhibitors. nih.gov A study on a series of 2-[3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl]-N-arylacetamides demonstrated potent α-glucosidase inhibitory activity. Several of these 4-bromobenzoyl-containing analogues exhibited significantly greater potency than acarbose, a widely used antidiabetic drug. nih.gov

The inhibitory activities of these analogues underscore the importance of the substituted benzamide structure in designing effective α-glucosidase inhibitors. The data suggests that the electronic and steric properties conferred by the bromo-substituent on the benzoyl ring contribute favorably to the binding and inhibition of the enzyme.

Table 1: α-Glucosidase Inhibitory Activity of 4-Bromobenzoyl Analogues An interactive data table showing the half-maximal inhibitory concentration (IC50) values of selected 4-bromobenzoyl analogues compared to the standard drug, acarbose.

Compound IC50 (µM) nih.gov
Analogue 1 (12a) 18.25
Analogue 2 (12d) 20.76
Analogue 3 (12g) 24.24
Analogue 4 (11c) 30.65
Analogue 5 (12e) 35.14
Acarbose (Standard) 58.8

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition for Neurological Disorders

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine, terminating its signal. nih.gov The inhibition of these enzymes increases acetylcholine levels in the brain, a primary therapeutic approach for the symptomatic treatment of Alzheimer's disease. nih.gov

The benzamide scaffold is a feature in various cholinesterase inhibitors. Studies on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) have demonstrated their ability to inhibit both AChE and BuChE. These compounds showed moderate AChE inhibition, with IC50 values comparable to or better than the established drug rivastigmine. nih.govnih.gov While their BuChE inhibition was generally weaker, certain structural modifications, such as the addition of phosphorus-based esters, significantly improved activity against BuChE. nih.govnih.gov

The research indicates that halogenation, including bromination, combined with other structural features on the benzamide framework, can be tailored to achieve potent and potentially selective inhibition of cholinesterases. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Benzamide Analogues An interactive data table presenting the IC50 values of representative benzamide analogues against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

Compound Class Enzyme IC50 Range (µM)
Halogenated 2-hydroxy-N-phenylbenzamides nih.gov AChE 33.1 - 85.8
Halogenated 2-hydroxy-N-phenylbenzamides nih.gov BuChE 53.5 - 228.4
O-Aromatic N,N-Disubstituted Carbamates mdpi.com AChE 38 - 90
O-Aromatic N,N-Disubstituted Carbamates mdpi.com BuChE 1.6 - 311.0

Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Modulation

Soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ) are two distinct targets implicated in metabolic syndrome, a cluster of conditions that includes hypertension, dyslipidemia, and type 2 diabetes. nih.gov sEH metabolizes anti-inflammatory and vasodilatory epoxy-fatty acids, while PPARγ is a nuclear receptor that regulates fatty acid storage and glucose metabolism. nih.govnih.gov

A significant development in this area was the design of N-benzylbenzamide derivatives as dual-target ligands for both sEH and PPARγ. nih.gov By merging the pharmacophoric features required for interaction with both targets, researchers developed compounds capable of simultaneously inhibiting sEH and modulating PPARγ. One such modulator demonstrated submicromolar potency for both targets, with an sEH IC50 of 0.3 µM and a PPARγ EC50 of 0.3 µM. nih.gov This dual-action approach is promising for treating multifactorial diseases like metabolic syndrome with a single compound, potentially reducing the need for polypharmacy. nih.gov This research firmly establishes the N-substituted benzamide scaffold as a viable starting point for developing multitarget modulators for metabolic diseases.

Glycogen Synthase Kinase 3β (GSK3β) Inhibition

Glycogen synthase kinase 3β (GSK3β) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell cycle regulation, and neurodevelopment. mdpi.com Dysregulation of GSK3β activity is linked to various pathologies, including type 2 diabetes, cancer, and neurological disorders like Alzheimer's disease. mdpi.comfrontiersin.org Inhibition of GSK3β is therefore considered a promising therapeutic strategy. nih.gov However, based on the available scientific literature, there is no direct evidence to suggest that this compound or its close N-alkylbenzamide analogues are inhibitors of GSK3β. Research on GSK3β inhibitors has largely focused on other chemical scaffolds, such as maleimides, oxadiazoles, and various ATP-competitive inhibitors. mdpi.com

Antioxidant Properties and Radical Scavenging Mechanisms

Antioxidants are molecules that inhibit the oxidation of other molecules, often by scavenging free radicals and reactive oxygen species (ROS) that can cause cellular damage. nih.gov The antioxidant capacity of a compound is highly dependent on its chemical structure.

Studies on benzamide derivatives have shown that this scaffold can be endowed with antioxidant properties through specific substitutions. Research on a series of N-arylbenzamides demonstrated that the presence of multiple hydroxy (-OH) and methoxy (-OCH3) groups on the aryl rings was crucial for their antioxidant and radical scavenging activity. nih.gov The mechanism involves the donation of a hydrogen atom from a hydroxyl group to stabilize a free radical. nih.gov The most potent compounds in these studies were trihydroxy derivatives, which showed activity superior to the standard antioxidant BHT. nih.gov

Given that the radical scavenging activity of benzamide analogues is directly linked to the presence of these hydrogen-donating groups, this compound, which lacks hydroxyl substituents, is not expected to be a potent antioxidant via this mechanism.

Antimalarial Studies

Malaria, caused by Plasmodium parasites, remains a major global health threat, and the emergence of drug resistance necessitates the discovery of new antimalarial agents. nih.gov The benzamide and carboxamide functional groups are present in various compounds investigated for antiparasitic activity.

Research has shown that derivatives of bromo-benzothiophene carboxamide act as potent inhibitors of Plasmodium falciparum asexual blood stages, both in vitro and in vivo. nih.gov These compounds were found to impair the development of the metabolically active trophozoite stage of the parasite. One analogue, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, significantly enhanced the survival of mice infected with P. berghei. nih.gov Additionally, other studies have identified benzophenone (B1666685) derivatives containing an amide linkage that display submicromolar activity against P. falciparum. nih.gov These findings suggest that the brominated carboxamide scaffold, of which this compound is a member, holds promise for the development of novel antimalarial drugs. nih.gov

Structure-Activity Relationship (SAR) Studies for the this compound Scaffold

The biological activity of the this compound scaffold is intricately linked to its molecular architecture. Structure-activity relationship (SAR) studies, which explore the connection between the chemical structure of a molecule and its biological effects, are crucial in elucidating the pharmacophoric features essential for its activity. These investigations systematically modify different parts of the molecule—namely the bromine substituent, the N-pentyl chain, and other positions on the benzamide core—to understand their impact on biological potency.

Influence of Bromine Substitution

The presence and position of the bromine atom on the phenyl ring of the benzamide scaffold are critical determinants of its biological activity. Halogen substituents, in general, can significantly modulate a compound's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability, which in turn affects its pharmacokinetic and pharmacodynamic profiles.

In the context of the this compound scaffold, the bromine atom at the para-position is particularly significant. Halogens are known to confer persistence under aerobic conditions, which can influence the compound's bioavailability and duration of action. The substitution of a hydrogen atom with a bromine atom increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes.

Comparative studies on related benzamide structures have shown that the nature of the halogen can influence activity. For instance, in some series of biologically active compounds, replacing a chlorine atom with the more lipophilic bromine atom has been a strategy to enhance activity. Furthermore, the electronic effect of the bromine atom, being an electron-withdrawing group, can influence the electron density of the aromatic ring and the amide bond, potentially affecting receptor binding interactions.

Role of N-pentyl Chain Length and Branching

The N-alkyl chain, specifically the N-pentyl group in this compound, plays a pivotal role in modulating the compound's interaction with its biological target. The length, lipophilicity, and steric bulk of this chain are key factors that influence binding affinity and, consequently, biological potency.

Studies on various N-alkyl amide derivatives have demonstrated that the length of the alkyl chain is often correlated with activity, with an optimal length frequently observed. For instance, in a series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides, the lipophilicity, which is directly related to the alkyl chain length, was found to be strongly connected with their biological activity. An increase in the N-alkyl chain length can enhance hydrophobic interactions with the target protein, leading to improved binding. However, excessively long chains can also lead to a decrease in activity, possibly due to steric hindrance or reduced water solubility.

The branching of the N-pentyl chain is another important consideration. Introducing branches, such as in an isopentyl or neopentyl group, can alter the steric profile of the molecule. This can lead to a more constrained conformation, which may either enhance or diminish binding to a specific receptor pocket. The steric effects of the N-alkyl group can influence the orientation of the entire molecule within the binding site, thereby affecting the crucial interactions required for a biological response.

N-Alkyl Chain Modification Observed Effect on Biological Activity (General Trend) Rationale
Increase in Chain Length Potentially increases up to an optimal length, then decreases.Enhanced hydrophobic interactions with the target; potential for steric hindrance or reduced solubility with excessive length.
Introduction of Branching Can either increase or decrease activity.Alters steric profile, potentially leading to a better or worse fit within the receptor's binding pocket.
Cyclic N-Alkyl Groups Can lead to increased rigidity and potentially higher affinity.A more defined conformation can reduce the entropic penalty upon binding.

Electronic and Steric Effects of Substituents on Biological Potency

The biological potency of the this compound scaffold can be further fine-tuned by the introduction of various substituents on the phenyl ring. These substituents exert electronic and steric effects that can modulate the molecule's interaction with its biological target.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can alter the electron distribution within the aromatic ring and the amide linkage. Electron-withdrawing groups, such as nitro or cyano groups, can decrease the electron density of the ring, which may influence pi-stacking interactions or hydrogen bond acceptor capabilities of the amide carbonyl. Conversely, electron-donating groups, like methoxy or amino groups, increase the electron density. These modifications can impact the strength of interactions with specific amino acid residues in a receptor's binding site. For example, in some classes of inhibitors, electron-withdrawing groups on the phenyl ring have been shown to be beneficial for activity.

Steric Effects: The size and shape of substituents, referred to as steric effects, are also critical. Bulky substituents can create steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, in some cases, a larger group may be necessary to fill a specific hydrophobic pocket within the receptor, thereby enhancing binding affinity. The position of the substituent is also crucial; for instance, ortho-substituents can have a more pronounced steric effect on the adjacent amide group compared to meta or para-substituents. The interplay between steric and electronic effects is complex and often, a balance between the two is required for optimal biological activity.

Substituent Property Potential Influence on Biological Potency Mechanism
Electron-Withdrawing Can increase or decrease potency.Alters electron density of the aromatic ring and amide bond, affecting interactions like hydrogen bonding and pi-stacking.
Electron-Donating Can increase or decrease potency.Modifies the electronic character of the scaffold, potentially enhancing or weakening binding interactions.
Steric Bulk Can increase or decrease potency.Can cause steric hindrance, preventing optimal binding, or can fill hydrophobic pockets to enhance binding affinity.

Future Directions and Emerging Research Avenues

Design and Synthesis of Novel 4-Bromo-N-pentylbenzamide Derivatives with Enhanced Bioactivity

A primary focus of future research will be the rational design and synthesis of novel derivatives of this compound to enhance their biological activity. This endeavor relies heavily on understanding the structure-activity relationships (SAR) that govern the interaction of these molecules with their biological targets.

Systematic modification of the this compound structure is the cornerstone of enhancing bioactivity. Key areas for modification include:

Aromatic Ring Substitution: The bromo-substituted phenyl ring is a critical site for modification. Studies on other benzamides have shown that incorporating various electron-withdrawing or electron-donating groups can significantly influence potency and selectivity. nih.gov For instance, replacing the bromine atom with other halogens (F, Cl, I) or with groups like trifluoromethyl (-CF3) or nitro (-NO2) could modulate the electronic properties and binding interactions of the molecule. nih.govmdpi.com

N-Alkyl Chain Variation: The N-pentyl group provides a degree of lipophilicity that influences pharmacokinetic properties. Future synthesis could explore varying the length and branching of this alkyl chain to optimize target engagement and cell permeability. Introducing cyclic moieties or heteroatoms into the chain could also confer novel properties.

Amide Bond Bioisosteres: While the amide bond is a key structural feature, replacing it with bioisosteres (e.g., reverse amides, sulfonamides, or heterocyclic rings like 1,2,4-oxadiazole) could improve metabolic stability and oral bioavailability. mdpi.com

A general synthetic approach often involves the coupling of a substituted benzoic acid with an appropriate amine. nanobioletters.commdpi.com For example, 4-bromobenzoyl chloride can be reacted with pentylamine to yield the parent compound. The synthesis of more complex derivatives can be achieved through multi-step reaction sequences, including palladium-catalyzed cross-coupling reactions like the Suzuki coupling to introduce new aryl groups. mdpi.com

Table 1: Proposed Modifications to the this compound Scaffold and Their Rationale

Modification SiteProposed Substituent/ChangeRationale for Enhanced BioactivitySynthetic Method Reference
4-position on Benzoyl Ring-CF3, -NO2, -CNModulate electronic properties; potentially increase binding affinity through new interactions. nih.govAmide coupling with substituted benzoic acids. mdpi.com
N-pentyl ChainCyclohexyl, branched alkyls (e.g., isopentyl)Optimize lipophilicity and fit within the target's binding pocket.Amidation with corresponding substituted amines. mdpi.com
Amide Linker1,2,4-Oxadiazole ringImprove metabolic stability and serve as an amide bioisostere. mdpi.comMulti-step synthesis involving cyclization reactions. mdpi.com
Benzoyl RingAddition of a second phenyl ring via Suzuki couplingExplore extended binding pockets and increase molecular complexity.Palladium-catalyzed cross-coupling. mdpi.com

Exploration of Polypharmacology and Multi-Target Ligand Design for this compound Analogues

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. nih.gov This approach is particularly relevant for complex multifactorial diseases like neurodegenerative disorders or cancer. The benzamide (B126) scaffold is well-suited for the development of multi-target-directed ligands (MTDLs). mdpi.comresearchgate.net

Future research will likely focus on designing this compound analogues that can simultaneously modulate several biologically relevant targets. For example, in the context of Alzheimer's disease, derivatives could be engineered to inhibit both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the disease pathology. mdpi.comnih.gov Similarly, certain benzamide antipsychotics have been shown to exhibit polypharmacy by targeting dopamine (B1211576) (D2/D3) and serotonin (B10506) (5-HT7) receptors with different enantiomers of the same compound. nih.gov

The design strategy for MTDLs often involves merging pharmacophores from known inhibitors of different targets into a single molecular entity. researchgate.net This requires a deep understanding of the structural requirements for binding to each target. Computational methods, such as molecular docking and pharmacophore modeling, are indispensable tools in this process. mdpi.com

Table 2: Potential Multi-Target Applications for Benzamide Analogues

Disease AreaPotential Target 1Potential Target 2Rationale
Alzheimer's DiseaseAcetylcholinesterase (AChE)β-secretase (BACE1)Simultaneously address neurotransmitter depletion and amyloid plaque formation. mdpi.com
SchizophreniaDopamine D2 ReceptorSerotonin 5-HT7 ReceptorCombine antipsychotic and potential antidepressant effects in a single molecule. nih.gov
CancerTubulinA Kinase (e.g., PLK1)Inhibit cell division through two distinct but complementary mechanisms. nih.gov
Pain/InflammationSoluble Epoxide Hydrolase (sEH)Fatty Acid Amide Hydrolase (FAAH)Produce synergistic antinociceptive effects without the side effects of separate drugs. escholarship.org

Advanced Mechanistic Studies using Biophysical Techniques

A thorough understanding of how a drug molecule interacts with its target at a molecular level is crucial for rational drug design and optimization. Advanced biophysical techniques provide invaluable data on the thermodynamics and kinetics of binding, offering a deeper insight than traditional biochemical assays alone.

Isothermal Titration Calorimetry (ITC) is a powerful tool for these studies. nih.gov ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of key thermodynamic parameters, including the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). harvard.edutainstruments.com This information can reveal the nature of the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions) and is essential for optimizing SAR. tainstruments.comuq.edu.au For example, an ITC study on a series of benzamidinium inhibitors binding to trypsin revealed that small structural changes led to large, compensating differences in enthalpy and entropy, highlighting the complexity of the binding thermodynamics. uq.edu.au

Other biophysical techniques that will be instrumental in studying this compound analogues include:

Surface Plasmon Resonance (SPR): To measure the kinetics of binding (on- and off-rates).

X-ray Crystallography: To determine the three-dimensional structure of the ligand-target complex, providing a precise picture of the binding mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To study ligand-induced conformational changes in the target protein in solution.

Table 3: Biophysical Techniques and Their Application in Benzamide Research

TechniqueKey Parameters MeasuredContribution to Mechanistic Understanding
Isothermal Titration Calorimetry (ITC)Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) harvard.eduReveals the thermodynamic driving forces of the binding interaction. tainstruments.com
Surface Plasmon Resonance (SPR)Association Rate (kon), Dissociation Rate (koff)Provides kinetic information on how quickly a drug binds and releases from its target.
X-ray Crystallography3D Atomic Structure of Ligand-Target ComplexVisualizes the precise binding orientation and key intermolecular interactions. nih.gov
Nuclear Magnetic Resonance (NMR)Conformational Changes, Binding Site MappingCharacterizes dynamic aspects of the interaction in a solution state.

Development of Targeted Delivery Systems for this compound Analogues

For compounds with high potency, particularly in areas like oncology, targeted delivery systems can maximize efficacy while minimizing systemic toxicity. nih.gov Antibody-drug conjugates (ADCs) represent a leading strategy in this field. ADCs consist of a monoclonal antibody that recognizes a specific antigen on the surface of cancer cells, a highly potent cytotoxic "payload," and a chemical linker that connects the two. nih.govnih.gov

Future research could explore the potential of using highly potent this compound derivatives as payloads for ADCs. acs.org An ideal payload must possess sufficient toxicity to kill the target cell, remain stable in circulation, and be efficiently released from the antibody after internalization. precisepeg.com The development of such a system would involve:

Identifying a Potent Analogue: Synthesizing and testing derivatives to find a compound with sub-nanomolar cytotoxicity.

Linker Chemistry: Designing a suitable linker that can be attached to the benzamide derivative without abolishing its activity and that allows for controlled release inside the target cell.

Conjugation: Covalently attaching the linker-payload complex to a tumor-targeting antibody.

This approach would enable the selective delivery of a potent benzamide-based agent directly to cancer cells, potentially leading to a wider therapeutic window and reduced side effects compared to conventional chemotherapy. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzamide Drug Discovery

Table 4: Applications of AI/ML in the Benzamide Drug Discovery Pipeline

AI/ML ApplicationDescriptionImpact on Drug Discovery
Generative Models (e.g., GANs)Algorithms that create novel molecular structures based on learned chemical rules and desired properties. medium.comnih.govAccelerates the design of new lead compounds with optimized characteristics.
Predictive Bioactivity ModelingMachine learning models (e.g., Random Forest) trained to predict the biological activity of a compound against a specific target. nih.govEnables rapid virtual screening of large compound libraries to prioritize candidates. github.com
QSAR ModelingQuantitative Structure-Activity Relationship models that correlate chemical structure with biological activity.Guides the rational optimization of lead compounds by predicting the effect of structural modifications.
ADMET PredictionModels that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule.Helps to identify and eliminate compounds with poor pharmacokinetic or safety profiles early in the discovery process.

Q & A

Q. What synthetic routes are commonly employed for 4-bromo-N-pentylbenzamide, and how are reaction conditions optimized?

  • Methodological Answer : this compound is typically synthesized via amidation of 4-bromobenzoyl chloride with pentylamine. A two-step approach is recommended:

Coupling Reaction : Use a coupling agent like EDCI/HOBt in anhydrous dichloromethane under nitrogen to minimize hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

Purification : Recrystallize the crude product from ethanol/water (3:1) to achieve >95% purity. Yield optimization (~70-80%) requires strict temperature control (0–5°C during amine addition) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) confirms the pentyl chain (δ 0.9–1.6 ppm for CH₃ and CH₂ groups) and aromatic protons (δ 7.4–7.9 ppm for the bromophenyl ring). ¹³C NMR resolves the carbonyl signal at ~167 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX software) determines bond angles (e.g., C–Br bond length ~1.89 Å) and torsional parameters (e.g., dihedral angle between benzamide and pentyl groups ~15°) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical m/z: 298.04 [M+H]⁺) .

Q. What are the potential pharmacological applications of this compound in drug discovery?

  • Methodological Answer : The bromine atom and pentyl chain enhance lipophilicity, making it a candidate for:
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization assays.
  • Receptor Targeting : Molecular docking (e.g., AutoDock Vina) predicts affinity for G-protein-coupled receptors (GPCRs) due to the benzamide scaffold .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data for this compound derivatives?

  • Methodological Answer : Contradictions in NMR or IR spectra often arise from:
  • Polymorphism : Use differential scanning calorimetry (DSC) to identify crystalline forms (melting points vary by 2–5°C between polymorphs).
  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ NMR spectra; hydrogen bonding in DMSO may shift amide proton signals by ~0.3 ppm .

Q. What strategies improve the yield of this compound in large-scale synthesis?

  • Methodological Answer :
  • Catalytic Optimization : Replace EDCI with cheaper alternatives like DCC/DMAP, but monitor for urea byproduct formation via HPLC.
  • Flow Chemistry : Continuous flow reactors reduce reaction time (from 12 h to 2 h) and improve reproducibility (yield ±2%) .

Q. How do computational models predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Gaussian 09 simulations (B3LYP/6-311+G**) predict activation energy for bromide displacement (e.g., SN2 with KCN in DMF: ΔG‡ ~25 kcal/mol).
  • QSPR Models : Correlate Hammett σ values of substituents with reaction rates; the bromine meta-directing effect reduces electrophilicity at the para position .

Q. What experimental controls are essential when studying the compound’s stability under oxidative conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose to 40°C/75% RH for 4 weeks; analyze degradation products (e.g., 4-hydroxy-N-pentylbenzamide) via LC-MS.
  • Radical Scavengers : Add BHT (0.1% w/v) to reaction mixtures to suppress autoxidation of the pentyl chain .

Q. How does the crystal packing of this compound influence its physicochemical properties?

  • Methodological Answer :
  • Hydrogen Bonding : Intermolecular N–H⋯O bonds (2.1 Å) form centrosymmetric dimers, increasing melting point (mp ~120–122°C) compared to non-hydrogen-bonded analogs.
  • Hirshfeld Surface Analysis : Quantify Br⋯H contacts (6–8% contribution) to explain solubility differences in polar vs. nonpolar solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.